6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBJVCCEHQTKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate. This intermediate is then reacted with 2-methylpyridazin-3(2H)-one in the presence of a coupling agent such as carbonyldiimidazole to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Therapeutic Potential
The compound is primarily investigated for its pharmacological properties. Its structure, featuring a piperazine moiety, suggests possible interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit significant antidepressant effects. For example, compounds similar to 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one have been shown to act as selective serotonin reuptake inhibitors (SSRIs). These compounds may enhance serotonergic transmission, which is a common mechanism in the treatment of depression .
Antimicrobial Properties : The compound's potential as an antimicrobial agent has also been explored. Piperazine derivatives are known to possess antibacterial and antifungal activities. In particular, studies have indicated that modifications to the piperazine ring can enhance the efficacy against various pathogens .
Case Studies
Several studies have documented the effects and applications of compounds related to this compound.
Mechanism of Action
The mechanism of action of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- MAO-B Selectivity : The 2-fluorophenylpiperazine-carbonyl motif is critical for MAO-B inhibition, with >50-fold selectivity over MAO-A in vitro .
- SAR Trends :
- Clinical Potential: This compound’s bioavailability radar (e.g., T3: 80% oral absorption) suggests suitability for neurodegenerative disease trials, contrasting with less stable analogs .
Biological Activity
The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a derivative of pyridazinone, which has garnered attention for its potential biological activity, particularly as an inhibitor of monoamine oxidase (MAO). This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 3,6-dichloropyridazine and (2-fluorophenyl)piperazine. The reaction is conducted in ethanol to yield various derivatives. The specific synthetic route for This compound includes hydrolysis and condensation reactions, with detailed methodologies available in literature .
Monoamine Oxidase Inhibition
One of the primary areas of investigation for this compound is its inhibitory effect on monoamine oxidase enzymes, particularly MAO-A and MAO-B.
- Inhibition Potency : Among synthesized derivatives, the compound demonstrated significant inhibitory activity against MAO-B with an IC50 value of 0.013 µM, indicating high potency. Comparatively, other derivatives showed varying degrees of inhibition with IC50 values ranging from 0.039 µM to higher values depending on their structural modifications .
- Selectivity : The selectivity index for MAO-B inhibition was notably high, suggesting that these compounds could be developed as therapeutic agents for neurodegenerative diseases like Alzheimer’s disease. The selectivity indices for the most potent inhibitors were reported as 120.8 and 107.4 for two leading candidates .
Cytotoxicity Studies
In vitro cytotoxicity assessments were performed using L929 fibroblast cells to evaluate the safety profile of the active compounds.
- Cytotoxic Effects : The compound This compound exhibited a lower cytotoxic profile compared to others in its class. Specifically, it did not induce significant cell death at various concentrations tested (up to 100 µM), whereas other derivatives like T3 showed complete cell death at similar concentrations .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to the MAO-B enzyme. Results indicated favorable binding interactions, suggesting that structural modifications could further enhance its inhibitory properties.
| Compound | IC50 (µM) | Selectivity Index | Cytotoxicity (L929) |
|---|---|---|---|
| T6 | 0.013 | 120.8 | Low |
| T3 | 0.039 | 107.4 | High |
Case Studies
Recent studies have highlighted the potential application of MAO inhibitors in treating depression and neurodegenerative disorders:
- Alzheimer's Disease : Given the role of MAO-B in neurodegeneration, compounds like This compound could serve as lead candidates for drug development targeting Alzheimer's disease due to their selectivity and potency against MAO-B .
- Parkinson's Disease : Similar mechanisms suggest that these compounds may also be beneficial in managing symptoms associated with Parkinson's disease by modulating neurotransmitter levels through MAO inhibition.
Q & A
How can researchers optimize the synthetic yield of 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one?
Level : Basic (Synthesis Optimization)
Methodological Answer :
The synthesis involves multi-step organic reactions, typically starting with condensation between a pyridazinone core and a fluorophenyl-piperazine derivative. Key steps include:
- Coupling Reactions : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in dichloromethane (DCM) with DIPEA (diisopropylethylamine) to activate carboxyl groups .
- Purification : Employ preparative HPLC with a C18 column (e.g., 60% aqueous TFA/40% MeCN mobile phase) to isolate the final product .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 1:2) or HPLC to ensure completion .
What analytical techniques are critical for confirming the structure and purity of this compound?
Level : Basic (Characterization)
Methodological Answer :
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and piperazine-carbonyl linkage .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ or [M-H]⁻ ions) .
- Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and TLC for intermediate monitoring .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Level : Advanced (SAR Analysis)
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro-, nitro-, or methoxy-substituted aryl groups) or pyridazinone cores (e.g., methyl vs. ethyl groups) .
- Biological Assays : Test analogs against target enzymes (e.g., PARP-1/2 for anticancer activity) using enzyme inhibition assays (IC₅₀) and cellular models (e.g., BRCA-deficient cell lines) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, prioritizing fluorophenyl and carbonyl groups as key pharmacophores .
How should researchers resolve contradictory data in biological activity across structural analogs?
Level : Advanced (Data Analysis)
Methodological Answer :
Contradictions often arise from assay conditions or structural nuances:
- Assay Standardization : Re-evaluate under uniform conditions (e.g., ATP concentration, incubation time) to minimize variability .
- Metabolic Stability : Assess compound stability in liver microsomes or plasma to rule out degradation artifacts .
- Electron-Withdrawing Effects : Compare analogs with electron-deficient groups (e.g., nitro in 6-nitro-chromenone derivatives) versus electron-rich substituents to identify electronic effects on target binding .
What strategies ensure high purity for pharmacological testing?
Level : Basic (Purity Control)
Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted intermediates .
- Column Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate:hexane, 1:8) for intermediate purification .
- HPLC Validation : Confirm final purity (>99%) via reverse-phase HPLC with dual-wavelength detection (e.g., 220 nm and 254 nm) .
How can thermal stability inform formulation development for this compound?
Level : Advanced (Preformulation Studies)
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions to select stable solid forms .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
What in vitro models are suitable for evaluating neuroprotective potential?
Level : Advanced (Biological Evaluation)
Methodological Answer :
- Oxidative Stress Models : Use SH-SY5Y neuronal cells treated with H₂O₂ or rotenone to assess protection via MTT assay .
- Enzyme Targets : Screen against monoamine oxidase-B (MAO-B) or acetylcholinesterase (AChE) using fluorometric assays .
- Calcium Imaging : Measure intracellular Ca²⁺ flux in primary neurons to evaluate neurotoxicity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
